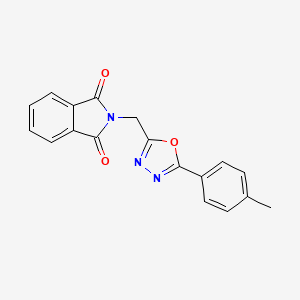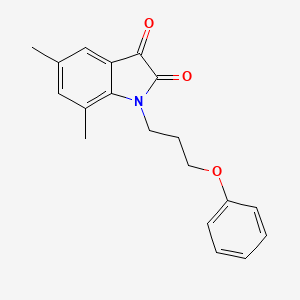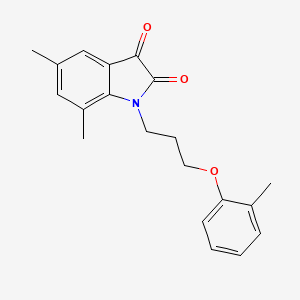
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5,7-dimethylindoline-2,3-dione
Vue d'ensemble
Description
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5,7-dimethylindoline-2,3-dione is an organic compound classified under the indoline-2,3-dione derivatives. The structure includes an indoline core substituted with methoxy, isopentyloxy, and methyl groups, making it a compound of interest in synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic reactions. The initial step often involves the formation of the indoline core through cyclization reactions, followed by specific substitutions at various positions of the benzene ring. Reaction conditions such as temperature, solvent, and pH are meticulously controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, large-scale synthesis might involve optimized routes using catalytic agents to reduce reaction times and costs. The process typically includes stages like reaction, purification, and crystallization, adhering to stringent quality control standards to achieve the desired chemical specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5,7-dimethylindoline-2,3-dione undergoes various types of reactions, including:
Oxidation: Producing corresponding oxides.
Reduction: Leading to the formation of amines or alcohols.
Substitution: Both electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate under acidic conditions.
Reducing agents: Such as lithium aluminium hydride in dry ether.
Substituents: Such as halogens, using conditions like anhydrous aluminium chloride in Friedel-Crafts alkylation.
Major Products
The major products depend on the type of reaction. For example:
Oxidation: Produces compounds with additional oxygen functional groups.
Reduction: Converts ketones to alcohols.
Substitution: Produces various substituted benzyl derivatives.
Applications De Recherche Scientifique
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5,7-dimethylindoline-2,3-dione has extensive applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Functions in the study of cellular processes due to its bioactive properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biochemical pathways.
Industry: Applied in the creation of novel materials and compounds, such as dyes and polymers.
Mécanisme D'action
Mechanism
This compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The indoline core facilitates binding to these targets, modulating their activity.
Molecular Targets and Pathways
The primary pathways involve enzyme inhibition or receptor activation, leading to downstream biological effects. The specific molecular interactions depend on the compound’s structure and the biological context in which it is used.
Comparaison Avec Des Composés Similaires
Comparison and Uniqueness
Compared to similar indoline-2,3-dione derivatives, 1-(4-(Isopentyloxy)-3-methoxybenzyl)-5,7-dimethylindoline-2,3-dione is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties.
List of Similar Compounds
1-(4-methoxybenzyl)-5,7-dimethylindoline-2,3-dione
1-(4-isopentyloxy-3-methoxybenzyl)-6-methylindoline-2,3-dione
These compounds vary in their substituent positions, altering their reactivity and biological activity.
And there you have it—a detailed dive into the fascinating world of this compound. Now, what else do you fancy exploring?
Propriétés
IUPAC Name |
1-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]-5,7-dimethylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-14(2)8-9-28-19-7-6-17(12-20(19)27-5)13-24-21-16(4)10-15(3)11-18(21)22(25)23(24)26/h6-7,10-12,14H,8-9,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGQWZQOMCPWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CC3=CC(=C(C=C3)OCCC(C)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide](/img/structure/B3315888.png)

![N-(3'-acetyl-7-methyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B3315911.png)









